molecular formula C12H14BrNS B10768571 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B10768571
M. Wt: 284.22 g/mol
InChI Key: ZJCNRVHZJADROC-UHFFFAOYSA-N
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Description

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[32One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . The bromothiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost

Chemical Reactions Analysis

Types of Reactions

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted thiophene derivatives.

Scientific Research Applications

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and bromothiophene moiety can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure and can have similar chemical properties.

    Thiophene derivatives: Compounds with thiophene rings, such as 3-bromothiophene, share the aromatic sulfur-containing ring structure.

Uniqueness

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene is unique due to the combination of the bicyclic core and the bromothiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14BrNS

Molecular Weight

284.22 g/mol

IUPAC Name

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3

InChI Key

ZJCNRVHZJADROC-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br

Origin of Product

United States

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